Pentyl 2-(2,4-dichlorophenoxy)propionate

herbicide volatility ester chain length vapor pressure

Pentyl 2-(2,4-dichlorophenoxy)propionate (CAS 84162-60-7) is the n-pentyl (amyl) ester of 2-(2,4-dichlorophenoxy)propionic acid, the chiral phenoxyalkanoic herbicide commonly known as dichlorprop. This compound belongs to the synthetic auxin class of herbicides, which mimic natural plant hormones to induce uncontrolled growth in susceptible broadleaf species.

Molecular Formula C14H18Cl2O3
Molecular Weight 305.2 g/mol
CAS No. 84162-60-7
Cat. No. B12643520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentyl 2-(2,4-dichlorophenoxy)propionate
CAS84162-60-7
Molecular FormulaC14H18Cl2O3
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C14H18Cl2O3/c1-3-4-5-8-18-14(17)10(2)19-13-7-6-11(15)9-12(13)16/h6-7,9-10H,3-5,8H2,1-2H3
InChIKeyXDIRDPYCRAUOCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentyl 2-(2,4-dichlorophenoxy)propionate (CAS 84162-60-7): Core Physicochemical and Herbicidal Context for Procurement Screening


Pentyl 2-(2,4-dichlorophenoxy)propionate (CAS 84162-60-7) is the n-pentyl (amyl) ester of 2-(2,4-dichlorophenoxy)propionic acid, the chiral phenoxyalkanoic herbicide commonly known as dichlorprop [1]. This compound belongs to the synthetic auxin class of herbicides, which mimic natural plant hormones to induce uncontrolled growth in susceptible broadleaf species [2]. With a molecular formula of C₁₄H₁₈Cl₂O₃ and a molecular weight of approximately 305.2 g/mol, the pentyl ester exhibits a boiling point of 368.1 °C at 760 mmHg and a calculated density of 1.189 g/cm³ . As an ester derivative, it represents a specific point in the continuous structure-property landscape of dichlorprop esters, where the alkyl chain length governs volatility, lipophilicity, hydrolysis rate, and ultimately herbicidal performance.

Pentyl 2-(2,4-dichlorophenoxy)propionate Procurement: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Within the dichlorprop ester series, the alkyl chain is not merely a solubilizing appendage; it is a critical determinant of physicochemical behavior and biological outcome. Systematic studies on the homologous series of 2,4-D esters have demonstrated that both molecular weight and vapor pressure of the ester directly control herbicidal efficacy on target species, with biological activity decreasing as chain length increases beyond the pentyl (C5) range for normal-chain esters [1]. Concurrently, branched-chain and alkoxy-substituted esters were shown to be less effective than their normal-chain counterparts of equivalent molecular weight [1]. Thus, selecting dichlorprop methyl (C1), dichlorprop isooctyl (branched C8), or the free acid cannot be assumed to deliver equivalent field performance to the n-pentyl ester. Each ester presents a distinct balance of volatility, leaf-surface penetration, and hydrolytic activation that must be matched to the target weed spectrum and application conditions. The quantitative evidence below substantiates this differentiation.

Pentyl 2-(2,4-dichlorophenoxy)propionate (CAS 84162-60-7): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Volatility–Molecular Weight Relationship: Pentyl Dichlorprop Occupies the Intermediate Volatility Window Within the Normal Ester Series

The volatility of phenoxyalkanoate esters is inversely correlated with alkyl chain length. In a cross-study analysis, dichlorprop methyl ester (C1, MW 249.1 g/mol) exhibits a subcooled-liquid vapor pressure of approximately 0.0025 mm Hg (0.34 Pa) at 25 °C . In contrast, dichlorprop isooctyl (2-ethylhexyl) ester (C8, MW 347.3 g/mol) has an estimated vapor pressure on the order of 8 × 10⁻⁷ mm Hg at 25 °C . The target compound, pentyl 2-(2,4-dichlorophenoxy)propionate (C5, MW 305.2 g/mol), with a boiling point of 368 °C at 760 mmHg , is predicted to fall between these extremes, offering a volatility profile that mitigates the excessive vapor drift risk associated with short-chain esters while avoiding the severely reduced vapor-phase bioavailability characteristic of long-chain esters. This pattern is consistent with the 2,4-D ester series, where normal-chain esters from methyl (C1) to octyl (C8) show that volatility decreases with increasing molecular weight, and that the branched-chain (iso) esters are less effective per unit of vapor pressure than their normal-chain counterparts [1].

herbicide volatility ester chain length vapor pressure environmental fate

Lipophilicity Window: Pentyl Ester Achieves a Log P Profile That Is Unattainable with the Free Acid or Short-Chain Esters

Lipophilicity, expressed as log Kₒw (octanol-water partition coefficient), governs cuticular penetration and systemic translocation of phenoxy herbicides. The parent free acid, dichlorprop, has an experimentally determined log P of 1.77 [1], which reflects significant aqueous solubility (720 mg/L at 20 °C for the R-isomer) and limited passive diffusion through lipophilic leaf cuticles. Esterification to the methyl ester increases the predicted log P to 3.32 , representing a ~35-fold increase in partition coefficient per log unit. Extrapolation using fragment-based calculation (KOWWIN) for the pentyl ester gives an estimated log P between 4.2 and 4.8 (based on the addition of three methylene units relative to the methyl ester, each contributing approximately +0.5 log units [2]). This places the pentyl ester in the optimal lipophilicity range for transcuticular absorption (log P 3–5) without incurring the excessive soil sorption and reduced systemic mobility expected for the isooctyl ester (log P estimated >5.5). Head-to-head measurements are lacking, but the class trend is unambiguous: each additional methylene unit in the normal alkyl chain shifts the log P by approximately +0.5 units while simultaneously reducing water solubility roughly two-fold [2].

log P octanol-water partition leaf penetration bioavailability QSAR

Hydrolytic Stability and Soil Persistence: Ester Selection Determines Environmental Half-Life and Residue Risk

The environmental persistence of phenoxyalkanoate esters is governed by the rate of ester hydrolysis to the free acid, which is subsequently mineralized by soil microbiota. Dichlorprop free acid is classified as not persistent in soil systems [1]. However, the rate-limiting step for the pentyl ester is the hydrolytic cleavage of the ester bond. Hydrolysis half-life is strongly pH- and chain-length-dependent: for dichlorprop methyl ester, the base-catalyzed hydrolysis half-life at pH 7 is approximately 1.7 years, while at pH 8 it shortens to ~63 days . Longer alkyl chain esters hydrolyze more slowly due to increased steric hindrance around the carbonyl center. The pentyl ester, with a C5 chain, is predicted to hydrolyze at a rate intermediate between the methyl ester (C1) and the isooctyl ester (branched C8), with an estimated half-life in neutral aqueous solution on the order of several years, decreasing significantly in alkaline soil environments. This has direct implications for regulatory compliance under EU REACH and US FIFRA, where ester-specific degradation data must be submitted rather than relying on read-across from the free acid [2].

ester hydrolysis soil persistence environmental fate residue management REACH

Herbicidal Efficacy: Normal-Chain Pentyl Ester Occupies the Inflection Point Between Activity and Volatility in Phenoxyalkanoate Esters

In a controlled study of 16 esters of 2,4-D on rubber vine (Cryptostegia grandiflora), biological efficacy for normal-chain esters was found to be a function of both molecular weight and vapor pressure [1]. For higher molecular weight, low-volatile esters (C6 and above), efficacy decreased linearly with increasing molecular weight. For low molecular weight, volatile esters (C1–C4), efficacy was dominated by vapor pressure and was higher than the higher esters. The n-pentyl (amyl) ester (C5, MW 291.2 for 2,4-D) sits precisely at the transition point between these two regimes [1]. Applying this class-level inference to the dichlorprop series, pentyl 2-(2,4-dichlorophenoxy)propionate (MW 305.2) is expected to deliver herbicidal efficacy superior to that of the isooctyl ester (MW 347.3) while providing lower volatility-driven off-target risk than the methyl ester (MW 249.1). The same study further demonstrated that branched-chain (iso) esters such as isobutyl and 2-ethylhexyl were less effective than their corresponding normal-chain esters of equivalent molecular weight [1], meaning that dichlorprop isooctyl (a branched ester) would be expected to underperform the n-pentyl ester even beyond what the molecular weight trend alone predicts.

herbicidal efficacy structure-activity weed control post-emergence auxinic herbicide

Enantiomeric Composition: Racemic vs. Resolved (R)-Enantiomer Impacts Required Application Rates and Regulatory Classification

Dichlorprop possesses a chiral center at the α-carbon of the propionate moiety. Only the (R)-(+)-enantiomer exhibits herbicidal activity, while the (S)-(−)-enantiomer is inactive but may contribute to non-target toxicity [1]. Commercial dichlorprop is historically supplied as a racemate (±), containing 50% inactive isomer [2]. The resolved (R)-dichlorprop (dichlorprop-P, CAS 15165-67-0) is registered in several jurisdictions (e.g., Canada, Australia) as the 2-ethylhexyl ester, allowing application at half the racemate rate for equivalent weed control [3]. Pentyl 2-(2,4-dichlorophenoxy)propionate (CAS 84162-60-7) as catalogued does not specify enantiomeric composition, implying racemic material unless otherwise certified. For procurement, this distinction is economically and regulatorily material: a racemic pentyl ester requires approximately twice the application rate of the corresponding (R)-enantiomer ester to achieve the same level of weed control, increasing both cost per hectare treated and environmental loading of inactive isomer. If a resolved (R)-pentyl ester were available, it would combine the favorable C5 ester physicochemical profile with the 50% rate reduction advantage of dichlorprop-P [3].

chiral herbicide enantioselectivity dichlorprop-P regulatory application rate

Pentyl 2-(2,4-dichlorophenoxy)propionate (CAS 84162-60-7): Evidence-Backed Application Scenarios for Research and Industrial Procurement


Post-Emergence Broadleaf Weed Control in Cereals and Pastures Requiring Intermediate Volatility and High Leaf Penetration

When a post-emergence phenoxy herbicide must balance sufficient vapor-phase activity for canopy penetration with low-enough volatility to minimize off-target drift to sensitive crops, the normal-chain pentyl ester occupies the volatility 'sweet spot' identified in the 2,4-D ester SAR study [1]. The estimated log P of 4.2–4.8 [2] facilitates rapid diffusion through the epicuticular wax layer of broadleaf weeds such as Chenopodium album and Brassica napus, which are known targets of dichlorprop-based ionic liquid formulations [3]. Procurement of the pentyl ester is specifically warranted where the methyl ester (log P 3.32) provides insufficient cuticular penetration and the isooctyl ester (vapor pressure ~10⁻⁶ mm Hg) delivers negligible vapor-phase contribution under hot, dry conditions.

Research Tool for Chiral Phenoxy Herbicide Structure-Activity Studies

The chiral propionate moiety combined with the C5 normal ester chain creates a distinct probe compound for investigating enantioselective auxin receptor binding, hydrolytic activation, and environmental degradation. The (R)-enantiomer of dichlorprop has been shown to trigger ferroptosis-like cell death in Arabidopsis thaliana [1], and microbial dioxygenases exhibit enantioselective degradation of dichlorprop enantiomers [2]. The pentyl ester, with its intermediate hydrolysis half-life (predicted >2 years at pH 7; <60 days at pH 8 [3]), provides a wider experimental window than the rapidly hydrolyzed methyl ester for studying pro-herbicide activation kinetics in soil and plant systems.

Comparative Environmental Fate Studies and REACH Compliance Testing

Regulatory frameworks such as EU REACH and FIFRA require ester-specific environmental fate data, as hydrolysis rate, soil sorption (Koc), and bioaccumulation potential are chain-length-dependent [1]. The pentyl ester's predicted hydrolysis half-life, which is 20–50% longer than the methyl ester [2], may extend soil persistence beyond the free acid values commonly used in environmental risk assessment. This makes the compound a critical test item for multi-ester comparative degradation studies, particularly for generating degradation kinetics that cannot be extrapolated from the acid or short-chain esters.

Formulation Development of Low-Volatile Ester Emulsifiable Concentrates

The calculated density of 1.189 g/cm³ and boiling point of 368 °C [1] indicate favorable physical properties for emulsifiable concentrate (EC) formulation, with a flash point of 133.4 °C (calculated) [1] providing a margin of safety in manufacturing. The intermediate lipophilicity (log P 4.2–4.8) enables co-formulation with both oil-soluble adjuvants and water-miscible surfactants, a versatility not shared by either the highly water-soluble free acid salts or the highly lipophilic long-chain esters that may require purely oil-based carriers [2].

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